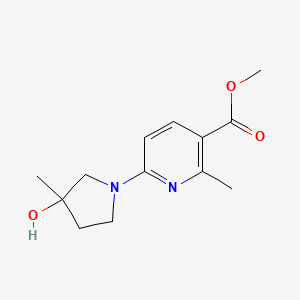![molecular formula C13H17N3O3 B6644041 3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6644041.png)
3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid is a complex organic compound that features a pyridazine ring attached to a piperidine moiety, which is further linked to a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine ring, followed by the introduction of the piperidine moiety through nucleophilic substitution reactions. The final step involves the addition of the propanoic acid group under acidic or basic conditions to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyridazine ring to a dihydropyridazine derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine or pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydropyridazine derivatives.
Scientific Research Applications
3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-3-yl)propanoic acid: Similar structure but with a pyridine ring instead of a pyridazine ring.
4-(Piperidin-3-yl)pyridazine: Similar structure but lacks the propanoic acid group.
Uniqueness
3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid is unique due to the combination of the pyridazine ring, piperidine moiety, and propanoic acid group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
IUPAC Name |
3-[1-(pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c17-12(18)4-3-10-2-1-7-16(9-10)13(19)11-5-6-14-15-8-11/h5-6,8,10H,1-4,7,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXRDFQHKQVFHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=NC=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(hydroxymethyl)cyclopropyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B6643976.png)
![2-(2-chloro-6-fluorophenyl)-N-[1-(hydroxymethyl)cyclobutyl]acetamide](/img/structure/B6643977.png)
![N-[1-[(3-hydroxyphenyl)methyl]piperidin-4-yl]acetamide](/img/structure/B6643991.png)
![2-[4-[(4-Fluoro-2-methylphenyl)methyl]piperazin-1-yl]acetonitrile](/img/structure/B6643995.png)
![2-Fluoro-3-[(6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B6644010.png)
![2,6-difluoro-N-[1-(hydroxymethyl)cyclopropyl]benzenesulfonamide](/img/structure/B6644016.png)
![4-chloro-N-[1-(hydroxymethyl)cyclopropyl]-2-methylbenzenesulfonamide](/img/structure/B6644018.png)
![2-Chloro-4-[(2-methoxy-2-methylpropanoyl)amino]benzoic acid](/img/structure/B6644032.png)
![2-Fluoro-4-[(2-thiophen-3-ylacetyl)amino]benzoic acid](/img/structure/B6644038.png)

![2-[(5-Bromo-2-methylbenzoyl)amino]-3-cyclopropylpropanoic acid](/img/structure/B6644051.png)

![4-bromo-1-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrrole-2-carboxamide](/img/structure/B6644069.png)
